3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole
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Overview
Description
3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole is a complex organic compound that features a combination of indole, piperazine, and chlorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the modulation of neurotransmitter systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The piperazine moiety can be introduced through a Mannich reaction, where the indole reacts with formaldehyde and 4-ethylpiperazine in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing the downstream signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo-2,3-b-pyridine: An antagonist with high affinity and selectivity for the human dopamine D4 receptor.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with promising antibacterial activity.
Uniqueness
What sets 3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole apart from similar compounds is its unique combination of structural features, which confer specific pharmacological properties. The presence of the indole ring, piperazine moiety, and chlorophenyl group allows for diverse interactions with biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3/c1-3-25-12-14-26(15-13-25)22(17-8-10-18(23)11-9-17)21-16(2)24-20-7-5-4-6-19(20)21/h4-11,22,24H,3,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSRXGBBGHMKMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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